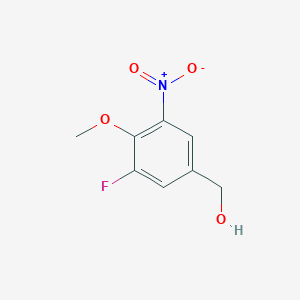

3-Fluoro-4-methoxy-5-nitrobenzyl alcohol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8FNO4 |

|---|---|

Molecular Weight |

201.15 g/mol |

IUPAC Name |

(3-fluoro-4-methoxy-5-nitrophenyl)methanol |

InChI |

InChI=1S/C8H8FNO4/c1-14-8-6(9)2-5(4-11)3-7(8)10(12)13/h2-3,11H,4H2,1H3 |

InChI Key |

JCMXBJANPKBLLO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1F)CO)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 Fluoro 4 Methoxy 5 Nitrobenzyl Alcohol

Established Synthetic Routes and Analogous Preparations

The synthesis of 3-fluoro-4-methoxy-5-nitrobenzyl alcohol can be approached through a series of established organic transformations. The key steps typically involve the construction of the substituted benzene (B151609) ring, followed by the introduction and modification of the required functional groups. A plausible and efficient strategy is the linear synthesis commencing from a readily available substituted benzaldehyde.

Synthesis via Reduction of Corresponding Aldehydes or Ketones

A common and effective final step in the synthesis of benzyl (B1604629) alcohols is the reduction of the corresponding benzaldehyde. In the case of this compound, the immediate precursor would be 3-fluoro-4-methoxy-5-nitrobenzaldehyde (B1505189). The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis.

A variety of reducing agents can be employed for this purpose. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is well-suited for this transformation, as it will reduce the aldehyde group without affecting the nitro group. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

Table 1: Common Reducing Agents for Aldehyde to Alcohol Transformation

| Reducing Agent | Solvent(s) | Typical Conditions | Selectivity Notes |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0°C to room temp. | Does not reduce nitro groups, esters, or acids. |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0°C to reflux | Reduces a wide range of functional groups, including nitro groups. Not suitable for this specific transformation. |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Ethanol, Ethyl acetate (B1210297) | Room temp. to elevated temp. and pressure | Can also reduce nitro groups to amines. |

Given the presence of the nitro group, which is susceptible to reduction, the choice of reducing agent is critical. The chemoselectivity of sodium borohydride makes it the ideal reagent for the selective reduction of the aldehyde functionality in 3-fluoro-4-methoxy-5-nitrobenzaldehyde to afford the target benzyl alcohol.

Nitration Reactions in Precursor Synthesis

A crucial step in the synthesis is the introduction of the nitro group onto the aromatic ring. This is typically achieved through electrophilic aromatic substitution, specifically a nitration reaction. A logical precursor for this step is 3-fluoro-4-methoxybenzaldehyde. The directing effects of the existing substituents, the fluorine atom and the methoxy (B1213986) group, will determine the position of the incoming nitro group.

The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director. The fluorine atom (-F) is a deactivating group but is also an ortho-, para-director. In 3-fluoro-4-methoxybenzaldehyde, the para position to the methoxy group is occupied by the aldehyde. The positions ortho to the methoxy group are C2 and C6. The positions ortho to the fluorine are C2 and C4. The position para to the fluorine is C6.

Considering the directing effects, the incoming electrophile (the nitronium ion, NO₂⁺) will be directed to the positions activated by the methoxy group and not strongly deactivated by the fluorine. The most likely position for nitration is C5, which is ortho to the methoxy group and meta to the aldehyde group. The aldehyde group is a meta-director, further favoring substitution at the C5 position.

The nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at low temperatures to control the reaction and prevent over-nitration or side reactions.

Halogenation and Alkoxylation Strategies for Aromatic Scaffolds

The synthesis of the precursor, 3-fluoro-4-methoxybenzaldehyde, can be achieved through various halogenation and alkoxylation strategies starting from simpler aromatic compounds. For instance, one could envision a synthesis starting from a commercially available fluorophenol or anisole (B1667542) derivative.

A possible route could involve the formylation of a suitably substituted fluoroanisole. For example, starting with 2-fluoroanisole, a formyl group can be introduced onto the ring. The regioselectivity of this formylation would be critical. Alternatively, a precursor with the desired substitution pattern can be built up through a series of halogenation, nitration, reduction, and diazotization reactions, followed by the introduction of the methoxy and aldehyde functionalities.

Alkoxylation, the introduction of a methoxy group, can be achieved through nucleophilic aromatic substitution on an activated aromatic ring or through Williamson ether synthesis from a corresponding phenol (B47542).

Multi-step Convergent and Linear Synthesis Approaches

The synthesis of this compound can be designed using either a linear or a convergent approach.

A convergent synthesis , on the other hand, involves the separate synthesis of different fragments of the target molecule, which are then combined in the later stages. For a molecule like this compound, a convergent approach is less obvious but could potentially involve the coupling of a pre-functionalized aromatic ring with a side chain. However, for a relatively small molecule, a linear approach is often more practical.

Advanced Catalytic Approaches in Synthesis

Modern synthetic chemistry increasingly relies on advanced catalytic methods to improve efficiency, selectivity, and sustainability.

Metal-Catalyzed Transformations in Nitrobenzyl Alcohol Production

Metal catalysts can play a significant role in various steps of the synthesis of nitrobenzyl alcohols. For instance, palladium-catalyzed cross-coupling reactions could be employed in the construction of the aromatic scaffold of the precursor.

In the context of the final reduction step, while sodium borohydride is a common stoichiometric reagent, catalytic transfer hydrogenation offers a greener alternative. This method often utilizes a metal catalyst (e.g., ruthenium or iridium complexes) and a hydrogen donor (e.g., isopropanol (B130326) or formic acid) to achieve the reduction of the aldehyde. Careful selection of the catalyst and reaction conditions would be necessary to ensure the selective reduction of the aldehyde in the presence of the nitro group.

Furthermore, recent research has focused on the development of metal-catalyzed methods for the direct functionalization of C-H bonds, which could potentially offer more direct routes to complex molecules like this compound, although such methods for this specific target are not yet established.

Organocatalytic Methods for Stereoselective Synthesis

While this compound is an achiral molecule, the principles of stereoselective synthesis can be applied to prochiral precursors, such as the corresponding aldehyde or a ketone derivative, to generate chiral products. Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful tool for asymmetric synthesis, offering a greener alternative to metal-based catalysts. rsc.org

A primary strategy for generating a chiral benzylic alcohol is the asymmetric reduction of a prochiral ketone, such as 3-fluoro-4-methoxy-5-nitroacetophenone. Chiral organocatalysts, often based on proline or thiourea (B124793) derivatives, can facilitate the enantioselective transfer of a hydride from a source like a Hantzsch ester to the carbonyl group. organic-chemistry.org The mechanism typically involves the formation of hydrogen bonds between the catalyst and the nitro and carbonyl groups of the substrate, which creates a chiral environment and directs the hydride attack to one face of the carbonyl, resulting in an excess of one enantiomer of the corresponding secondary alcohol. organic-chemistry.org

The table below illustrates the effectiveness of organocatalysts in the asymmetric reduction of various substituted aromatic ketones and aldehydes, a methodology applicable to precursors of the target compound.

Table 1: Representative Organocatalytic Asymmetric Reductions

| Substrate | Organocatalyst Type | Hydride Source | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 1-(4-nitrophenyl)ethan-1-one | Chiral Phosphoric Acid | Hantzsch Ester | (R)-1-(4-nitrophenyl)ethan-1-ol | 95% |

| 1-(3-nitrophenyl)ethan-1-one | Jacobsen-type Thiourea | Hantzsch Ester | (S)-1-(3-nitrophenyl)ethan-1-ol | 92% |

| 4-nitrobenzaldehyde | Chiral Diarylprolinol Silyl Ether | Trichlorosilane | (R)-(4-nitrophenyl)methanol-d | 97% |

Note: This data is illustrative of the general methodology and not specific to the direct synthesis of this compound.

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into synthetic design is crucial for minimizing environmental impact. This involves the careful selection of reagents, solvents, and reaction conditions to enhance safety, reduce waste, and improve energy efficiency.

Solvent-Free and Aqueous Reaction Conditions

Traditional electrophilic aromatic nitration, a key step in the synthesis of this compound, often employs a hazardous mixture of concentrated nitric and sulfuric acids. nih.gov Green alternatives focus on eliminating or replacing harsh solvents and corrosive acids.

Solvent-Free Nitration: For electron-rich aromatic compounds, such as anisole derivatives, nitration can be performed under solvent-free conditions. tandfonline.comleadingedgeonly.com One approach involves the in situ generation of acetyl nitrate (B79036) from nitric acid and acetic anhydride (B1165640), which can directly nitrate the substrate without the need for a solvent, streamlining the process and reducing volatile organic compound (VOC) emissions. tandfonline.com

Aqueous Reaction Conditions: Another environmentally benign approach is to perform the nitration in an aqueous medium. These methods may use dilute nitric acid, sometimes in combination with non-traditional activation methods like ultrasonic irradiation or microwave heating, to facilitate the reaction without a strong co-acid like sulfuric acid. nih.gov Photochemical methods, utilizing UV radiation in the presence of nitrate ions in water, also represent a green pathway for aromatic nitration. mjcce.org.mkresearchgate.net The subsequent reduction of the aldehyde precursor to the benzyl alcohol can also be carried out in water using reducing agents like sodium borohydride.

Atom Economy and Waste Minimization in Synthesis

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. rochester.edu

The synthesis of this compound can be analyzed through this lens. A plausible route involves the nitration of 3-fluoro-4-methoxybenzaldehyde, followed by the reduction of the resulting 3-fluoro-4-methoxy-5-nitrobenzaldehyde.

Nitration (Electrophilic Aromatic Substitution): This step has an inherently poor atom economy. scranton.edu In the reaction C₈H₇FO₂ + HNO₃ → C₈H₆FNO₄ + H₂O, while the atoms of the nitro group are incorporated, a hydrogen atom is replaced, and water is formed as a byproduct. The reaction is an example of a substitution reaction, which is less atom-economical than an addition reaction. byjus.commasterorganicchemistry.com

Reduction (Aldehyde to Alcohol): The atom economy of this step depends heavily on the chosen reagent.

Using Sodium Borohydride (NaBH₄): The reaction is approximately 4 C₈H₆FNO₄ + NaBH₄ + 4 H₂O → 4 C₈H₈FNO₄ + NaB(OH)₄. Here, the atoms from the borohydride and water are not incorporated into the final product, leading to significant waste.

Using Catalytic Hydrogenation (H₂): The reaction is C₈H₆FNO₄ + H₂ --(catalyst)--> C₈H₈FNO₄. This is a simple addition reaction and is 100% atom-economical in theory, as all atoms from the hydrogen molecule are incorporated into the product. This method is a prime example of waste minimization.

Table 2: Comparison of Atom Economy in Different Reaction Types

| Reaction Type | General Equation | Theoretical Atom Economy | Relevance to Synthesis |

|---|---|---|---|

| Addition | A + B → C | 100% | Catalytic hydrogenation of the aldehyde precursor. |

| Substitution | A-B + C → A-C + B | < 100% | Nitration of the aromatic ring (H is substituted by NO₂). |

| Elimination | A-B → A + B | < 100% | Not directly applicable in the main synthetic route. |

| Rearrangement | A → B | 100% | Not directly applicable in the main synthetic route. |

Purification and Isolation Techniques for Substituted Benzyl Alcohol Derivatives

The final stage of synthesis involves the purification and isolation of the target compound, this compound, from the reaction mixture, which may contain unreacted starting materials, reagents, and byproducts. The polar nature of the alcohol, combined with the nitro group, dictates the most effective purification strategies.

Crystallization: Crystallization is a primary and highly effective technique for purifying solid organic compounds. edubull.com The process relies on the differences in solubility between the desired product and impurities in a selected solvent system at varying temperatures. rochester.edu For a polar compound like this compound, a common approach is recrystallization from a mixed solvent system, such as ethyl acetate/hexanes or ethanol/water. The crude solid is dissolved in a minimum amount of the hot solvent in which it is highly soluble, and then the solvent in which it is poorly soluble is added until turbidity appears. Upon slow cooling, the pure product crystallizes out, leaving the impurities dissolved in the mother liquor. rochester.edu Melt crystallization is another technique used for purifying industrial nitroaromatics, which avoids the use of large solvent volumes. justia.com

Column Chromatography: For mixtures that are difficult to separate by crystallization or for isolating smaller quantities, column chromatography is the method of choice. edubull.com This technique separates compounds based on their differential adsorption onto a solid stationary phase while being carried through by a liquid mobile phase. Given the polarity of the target molecule, normal-phase chromatography is typically employed.

Stationary Phase: Silica (B1680970) gel is the most common stationary phase due to its polarity and ability to separate moderately polar compounds.

Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is used. The polarity of the eluent is carefully adjusted to achieve optimal separation, with the more polar product eluting more slowly than non-polar impurities. chemicalbook.com

Table 3: Summary of Purification Techniques for Substituted Benzyl Alcohols

| Technique | Principle of Separation | Typical Application | Advantages | Disadvantages |

|---|---|---|---|---|

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Purification of crude solid products on a moderate to large scale. | Cost-effective, can yield very high purity, scalable. | Requires the compound to be a solid, potential for product loss in the mother liquor. |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase as a mobile phase passes through. | Purification of complex mixtures, isolation of products from non-crystalline oils, small-scale purification. | High resolution for complex mixtures, applicable to both solids and liquids. | Can be solvent-intensive, more time-consuming, may be difficult to scale up. |

Chemical Reactivity and Transformation Pathways of 3 Fluoro 4 Methoxy 5 Nitrobenzyl Alcohol

Reactivity of the Benzyl (B1604629) Alcohol Moiety

The primary alcohol group attached to the benzene (B151609) ring is a site of rich chemical reactivity, allowing for a variety of transformations.

The primary alcohol group of 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol can be selectively oxidized to form either the corresponding aldehyde (3-Fluoro-4-methoxy-5-nitrobenzaldehyde) or carboxylic acid (3-Fluoro-4-methoxy-5-nitrobenzoic acid), depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are required for the selective conversion to the aldehyde, preventing over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate organic solvent like dichloromethane (B109758) (DCM) are commonly employed for this purpose.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (generated in situ from chromium trioxide and sulfuric acid), will typically oxidize the primary alcohol directly to the carboxylic acid.

| Transformation Product | Reagent(s) | Typical Conditions |

| 3-Fluoro-4-methoxy-5-nitrobenzaldehyde (B1505189) | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), Room Temperature |

| 3-Fluoro-4-methoxy-5-nitrobenzaldehyde | Dess-Martin periodinane (DMP) | Dichloromethane (DCM), Room Temperature |

| 3-Fluoro-4-methoxy-5-nitrobenzoic acid | Potassium permanganate (KMnO₄) | Basic aqueous solution, heat |

| 3-Fluoro-4-methoxy-5-nitrobenzoic acid | Chromic acid (H₂CrO₄) | Acetone, 0 °C to Room Temperature |

This table presents plausible reaction conditions based on general oxidation reactions of benzyl alcohols.

The hydroxyl group of this compound can readily undergo etherification and esterification reactions.

Etherification: The formation of an ether can be achieved through various methods. A common laboratory-scale method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (like sodium hydride, NaH) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Alternatively, acid-catalyzed dehydration (see section 3.1.4) can lead to the formation of a symmetric ether.

Esterification: Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride (B1165640). The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. For a more rapid and often higher-yielding reaction, an acyl chloride or anhydride can be used, usually in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.

| Reaction Type | Reactant(s) | Catalyst/Base | Product Type |

| Etherification | Alkyl halide (e.g., methyl iodide) | Sodium hydride (NaH) | Alkyl ether |

| Esterification | Carboxylic acid | Sulfuric acid (H₂SO₄) | Ester |

| Esterification | Acyl chloride (e.g., acetyl chloride) | Pyridine | Ester |

| Esterification | Acid anhydride (e.g., acetic anhydride) | Pyridine | Ester |

This table outlines general methodologies for etherification and esterification of benzyl alcohols.

The benzylic hydroxyl group is a poor leaving group. However, it can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution. Protonation of the hydroxyl group under acidic conditions allows for its departure as a water molecule, forming a resonance-stabilized benzylic carbocation. This carbocation can then be attacked by a nucleophile.

For example, treatment with a hydrogen halide (H-X, where X = Cl, Br, I) can convert the alcohol into the corresponding benzyl halide. The reaction of this compound with a reagent like phosphorus tribromide (PBr₃) would be expected to yield 3-Fluoro-4-methoxy-5-nitrobenzyl bromide.

Under strongly acidic and/or high-temperature conditions, this compound can undergo dehydration. This elimination reaction can lead to the formation of a symmetric ether, bis(3-fluoro-4-methoxy-5-nitrobenzyl) ether, through the intermolecular reaction of two alcohol molecules. This process is typically catalyzed by strong acids like sulfuric acid. The formation of a styrene (B11656) derivative through intramolecular elimination is not possible as there is no hydrogen on the adjacent ring carbon to be eliminated.

Transformations of the Nitro Group

The nitro group is a versatile functional group that can undergo several important transformations, most notably reduction.

The nitro group of this compound can be reduced to a primary amine (amino group), yielding 3-Amino-5-fluoro-4-methoxybenzyl alcohol. This transformation is a fundamental reaction in organic synthesis, as it converts an electron-withdrawing group into an electron-donating group, significantly altering the chemical properties of the molecule.

A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation is a common and clean method, utilizing hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. This reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere.

Alternatively, metal/acid combinations can be used, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). Sodium dithionite (B78146) (Na₂S₂O₄) is another reagent capable of reducing aromatic nitro groups.

| Product | Reducing Agent(s) | Catalyst | Typical Solvent(s) |

| 3-Amino-5-fluoro-4-methoxybenzyl alcohol | Hydrogen (H₂) | Palladium on carbon (Pd/C) | Ethanol, Ethyl acetate |

| 3-Amino-5-fluoro-4-methoxybenzyl alcohol | Hydrogen (H₂) | Platinum on carbon (Pt/C) | Ethanol, Ethyl acetate |

| 3-Amino-5-fluoro-4-methoxybenzyl alcohol | Hydrogen (H₂) | Raney Nickel | Ethanol |

| 3-Amino-5-fluoro-4-methoxybenzyl alcohol | Iron (Fe) / Hydrochloric acid (HCl) | - | Ethanol/Water |

| 3-Amino-5-fluoro-4-methoxybenzyl alcohol | Tin (Sn) / Hydrochloric acid (HCl) | - | Ethanol |

This table summarizes common methods for the reduction of aromatic nitro compounds.

Photochemical Reactions and Photoisomerization Processes of Ortho-Nitrobenzyl Systems

Ortho-nitrobenzyl alcohol derivatives are a significant class of compounds in polymer science and organic synthesis, primarily utilized for their photo-responsive nature. nih.gov Upon irradiation with UV light, typically in the range of 300–365 nm, the ortho-nitrobenzyl chromophore undergoes an intramolecular hydrogen abstraction from the benzylic carbon. This process is initiated from either the singlet or triplet excited state and leads to the formation of an aci-nitro tautomer intermediate. nih.govcdnsciencepub.com This intermediate then undergoes a molecular rearrangement to form a benzoisoxazoline derivative, which subsequently cleaves to yield two primary photoproducts: an o-nitrosobenzaldehyde and the corresponding alcohol. nih.govrsc.org

Secondary photoreactions can also occur, such as the dimerization of the o-nitrosobenzaldehyde to form azobenzene (B91143) groups. nih.govresearchgate.net The efficiency of this photoreaction, quantified by the quantum yield, is influenced by several factors. These include the nature of the substituents on the aromatic ring and the benzylic carbon, as well as the physical state of the system, such as the glass transition temperature (Tg) in polymer networks. nih.govrsc.org For the reaction to proceed efficiently, a certain amount of free volume is necessary to accommodate the rotational motions of the nitro and benzyl moieties during isomerization. nih.gov

The photodeprotection mechanism is often proposed to occur via phototautomerization of the nitrobenzyl group to an aci-nitro intermediate, which then decomposes to release the deprotected moiety. nih.gov Studies on the parent compound, ortho-nitrotoluene, have allowed for the direct probing of the excited-state intermediates leading to the aci-nitro species. nih.gov

Role of Nitro Group in Electron-Withdrawing Effects on Aromatic Ring Reactivity

The nitro group (NO₂) is a potent electron-withdrawing group, significantly influencing the reactivity of the aromatic ring to which it is attached. This effect is a combination of two primary mechanisms: a strong negative inductive effect (-I) and a strong negative resonance effect (-M or -R). quora.comminia.edu.eg

The nitrogen atom in the nitro group bears a formal positive charge, which strongly pulls electron density away from the aromatic ring through the sigma bond (inductive effect). minia.edu.eg Additionally, the π system of the nitro group can delocalize the π electrons of the benzene ring, further withdrawing electron density (resonance effect). minia.edu.eglibretexts.org This withdrawal of electron density deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) reactions, making it significantly less nucleophilic and therefore less reactive towards electrophiles. quora.comvedantu.com

The resonance structures of nitrobenzene (B124822) show that the electron density is particularly reduced at the ortho and para positions, which bear a partial positive charge. vedantu.com Consequently, the meta position, being less deactivated, becomes the preferential site for electrophilic attack. vedantu.compearson.com Thus, the nitro group acts as a meta-director in EAS reactions. pearson.com

Reactivity Influenced by Fluoro and Methoxy (B1213986) Substituents

The presence of both a fluoro and a methoxy group on the aromatic ring of this compound introduces a complex interplay of electronic effects that further modulate the ring's reactivity.

Both the fluoro and methoxy groups exhibit dual electronic effects: an inductive effect (-I) and a resonance effect (+M or +R).

Methoxy Group: The oxygen atom in the methoxy group is highly electronegative, resulting in an electron-withdrawing inductive effect (-I). lumenlearning.com However, the lone pairs on the oxygen atom are readily delocalized into the aromatic ring via resonance (+R), which is a much stronger effect than its inductive withdrawal. libretexts.orgorganicchemistrytutor.com This strong electron-donating resonance effect significantly increases the electron density of the aromatic ring, making it more nucleophilic and thus strongly activating it towards electrophilic aromatic substitution. libretexts.orgorganicchemistrytutor.com

The directing effect of a substituent determines the position at which an incoming electrophile or nucleophile will attack the aromatic ring.

Electrophilic Aromatic Substitution (EAS):

Fluoro Group: Despite being a deactivating group, the resonance donation of electrons from fluorine is directed to the ortho and para positions. This makes these positions less deactivated than the meta position, and therefore, the fluoro group is an ortho, para-director. stackexchange.comwikipedia.org

Methoxy Group: The strong electron-donating resonance effect of the methoxy group significantly increases the electron density at the ortho and para positions, making it a strong ortho, para-director. lumenlearning.comchemistrytalk.org

In this compound, the combined directing effects of the fluoro, methoxy, and nitro groups will determine the outcome of electrophilic substitution reactions. The powerful ortho, para-directing influence of the methoxy group and the weaker ortho, para-directing effect of the fluoro group are in opposition to the meta-directing effect of the nitro group. The precise outcome would depend on the specific reaction conditions and the nature of the electrophile.

Nucleophilic Aromatic Substitution (NAS): For nucleophilic aromatic substitution to occur, the aromatic ring must be substituted with at least one strong electron-withdrawing group and have a good leaving group. The presence of the strongly deactivating nitro group makes the aromatic ring of this compound potentially susceptible to NAS. The fluoro atom, being a halogen, can act as a leaving group. The nitro group, being ortho to the fluorine, would strongly activate it towards nucleophilic attack.

Cascade and Multicomponent Reactions Incorporating the Compound

While specific cascade or multicomponent reactions involving this compound are not extensively documented in the reviewed literature, the functional groups present on the molecule suggest its potential as a building block in such reactions. Cascade reactions, also known as domino or tandem reactions, involve two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. researchgate.net Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. nih.gov

The nitro group can be reduced to an amino group, which can then participate in a variety of subsequent reactions, such as the synthesis of heterocyclic compounds. The benzyl alcohol moiety can be oxidized to an aldehyde or a carboxylic acid, providing further handles for synthetic transformations. For instance, the in-situ reduction of the nitro group followed by a cyclization reaction with another functional group could be a potential cascade sequence.

The diverse reactivity of the substituents on the aromatic ring could be exploited in the design of novel MCRs for the synthesis of complex molecules. For example, the aldehyde derived from the oxidation of the benzyl alcohol could be a component in a Passerini or Ugi reaction, while the other substituents modulate the reactivity and properties of the final product.

Data Tables

Table 1: Electronic Effects of Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS Reactivity |

| -NO₂ | Strong -I | Strong -R | Strongly Deactivating |

| -F | Strong -I | Weak +R | Weakly Deactivating |

| -OCH₃ | Weak -I | Strong +R | Strongly Activating |

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Directing Effect |

| -NO₂ | Meta |

| -F | Ortho, Para |

| -OCH₃ | Ortho, Para |

Derivatization Strategies for Advanced Chemical Entities

Synthesis of Functionalized Esters and Ethers

The benzylic alcohol moiety of 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol is a prime site for derivatization to form esters and ethers. These linkages can be used to attach a wide array of functional groups, thereby modulating properties such as solubility, stability, and biological activity.

Protecting Group Strategies for the Hydroxyl Functionality

In multi-step syntheses, it is often necessary to temporarily mask the hydroxyl group to prevent its interference with reactions targeting other parts of the molecule. A variety of protecting groups can be employed for this purpose, with the choice depending on the specific reaction conditions to be used in subsequent steps.

| Protecting Group | Abbreviation | Typical Installation Reagents | Typical Deprotection Conditions | Stability |

| Trimethylsilyl ether | TMS | Trimethylsilyl chloride (TMSCl), Triethylamine (B128534) (TEA) | Mild acid (e.g., acetic acid in THF/water) | Low |

| tert-Butyldimethylsilyl ether | TBDMS | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | Tetrabutylammonium fluoride (B91410) (TBAF) in THF | Moderate |

| Tetrahydropyranyl ether | THP | 3,4-Dihydro-2H-pyran (DHP), p-Toluenesulfonic acid (p-TsOH) | Aqueous acid (e.g., HCl in THF) | Good (base, organometallics) |

| Acetyl ester | Ac | Acetic anhydride (B1165640), Pyridine (B92270) | Mild base (e.g., K2CO3 in methanol) or acid | Low (base, acid) |

Ether and Ester Linkage Formation for Conjugates

The formation of ether and ester linkages is a powerful strategy for creating conjugates of this compound with other molecules, such as drugs, fluorescent probes, or polymers.

Esterification can be achieved through several methods. The reaction of the alcohol with a carboxylic acid under acidic catalysis (Fischer esterification) is a classic approach. More commonly, for valuable or sensitive substrates, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) are used to activate the carboxylic acid. Alternatively, the alcohol can be reacted with a more reactive acylating agent like an acid chloride or anhydride in the presence of a non-nucleophilic base.

Etherification , most commonly achieved via the Williamson ether synthesis, involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Phase-transfer catalysis can be employed to facilitate this reaction under milder conditions. For the synthesis of more complex ethers, the Mitsunobu reaction, which utilizes triphenylphosphine (B44618) and a dialkyl azodicarboxylate, allows for the coupling of the alcohol with a wide range of acidic components under mild, neutral conditions.

Exploitation of the Amino Group (Post-Reduction)

The nitro group of this compound can be readily reduced to a primary amino group, typically through catalytic hydrogenation (e.g., using Pd/C and H₂) or with reducing agents like tin(II) chloride. This transformation unveils a new reactive handle, 3-amino-4-methoxy-5-fluorobenzyl alcohol, opening up a plethora of derivatization possibilities for creating diverse molecular architectures.

Amide and Urea (B33335) Formation for Peptidomimetics

The newly formed amino group is a versatile nucleophile for the synthesis of amides and ureas, which are key functionalities in many biologically active molecules, including peptidomimetics.

Amide bond formation can be accomplished by reacting the amine with a carboxylic acid using standard peptide coupling reagents. This allows for the incorporation of the 3-amino-4-methoxy-5-fluorobenzyl moiety into peptide sequences or for its attachment to other carboxylic acid-containing molecules.

| Linkage | Reagents | Key Features |

| Amide | Carboxylic acid, Coupling agent (e.g., DCC, HATU) | Forms stable, planar linkage. Mimics peptide bonds. |

| Urea | Isocyanate or Phosgene (B1210022) equivalent (e.g., CDI) + Amine | Excellent hydrogen bond donor/acceptor properties. |

Diazotization and Coupling Reactions

The primary aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. These diazonium salts are highly versatile intermediates that can undergo a variety of transformations.

Azo coupling reactions, where the diazonium salt acts as an electrophile and attacks an electron-rich aromatic compound (such as a phenol (B47542) or an aniline), lead to the formation of brightly colored azo compounds. This chemistry is fundamental to the synthesis of many dyes and pigments.

The diazonium group can also be replaced by a wide range of substituents in Sandmeyer-type reactions . For example, treatment with copper(I) halides can introduce chloro, bromo, or cyano groups, while reaction with potassium iodide yields the corresponding aryl iodide. These transformations provide access to a broader range of substituted aromatic compounds that would be difficult to synthesize directly.

Heterocyclic Ring Formation

The presence of both an amino group and a benzylic alcohol (or a derivative thereof) on the same aromatic ring provides a powerful platform for the synthesis of fused heterocyclic systems.

For instance, the diamino derivative, obtained after reduction of the nitro group and conversion of the alcohol to an amine, can serve as a precursor to benzimidazoles . Condensation of this ortho-phenylenediamine derivative with aldehydes or carboxylic acids (or their derivatives) under acidic or oxidative conditions leads to the formation of the benzimidazole (B57391) ring system, a privileged scaffold in medicinal chemistry. bohrium.comnih.gov

Furthermore, the corresponding 2-aminobenzylamine can be used to synthesize quinazolines . nih.govrsc.orgbeilstein-journals.org Reaction with various electrophilic partners can lead to the formation of this important heterocyclic core, which is present in numerous approved drugs.

Photolabile Derivatives for Controlled Release Applications

Photolabile protecting groups, often termed "caging groups," are moieties that can be removed from a molecule using light, allowing for precise spatial and temporal control over the release of an active substance. The ortho-nitrobenzyl scaffold is a cornerstone in the development of such groups due to its well-established photochemical properties.

The design of photolabile caging groups based on the this compound framework is guided by the goal of optimizing photochemical efficiency and wavelength sensitivity. The core structure, an ortho-nitrobenzyl system, is known for its light-sensitive nature. Substituents on the aromatic ring, such as the fluoro and methoxy (B1213986) groups, are introduced to modulate the electronic properties of the chromophore. Methoxy groups, being electron-donating, can shift the maximum absorption wavelength to longer, less damaging wavelengths and can influence the rate of photocleavage.

The synthesis of such caging groups typically begins with a suitably substituted aromatic precursor. For this compound, a potential synthetic route could start from 3-fluoro-4-methoxybenzaldehyde. This precursor would undergo nitration to introduce the nitro group at the 5-position, ortho to the eventual benzylic alcohol. The final step would involve the reduction of the aldehyde group to a primary alcohol, yielding the target compound.

Table 1: Key Intermediates in the Potential Synthesis of this compound

| Compound Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| 3-Fluoro-4-methoxybenzaldehyde | C₈H₇FO₂ | Starting Material |

| 3-Fluoro-4-methoxy-5-nitrobenzaldehyde (B1505189) | C₈H₆FNO₄ | Nitrated Intermediate |

Once synthesized, the alcohol can be converted into a more reactive species, such as 3-fluoro-4-methoxy-5-nitrobenzyl bromide, to facilitate its attachment to various biologically active molecules, thereby "caging" them.

The photochemical cleavage of ortho-nitrobenzyl systems is a well-documented process that proceeds via a Norrish Type II reaction mechanism. wikipedia.org Upon absorption of UV light, the molecule enters an excited state. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the ortho-nitro group. wikipedia.org

This hydrogen transfer results in the formation of an aci-nitro intermediate. This intermediate is unstable and undergoes rapid rearrangement, leading to the cleavage of the bond connecting the benzylic carbon to the protected molecule (the substrate). This process releases the substrate in its active form and generates a 2-nitrosobenzaldehyde derivative as a byproduct. wikipedia.org

Incorporation into Polymeric Architectures and Advanced Materials

The light-sensitive nature of the 3-fluoro-4-methoxy-5-nitrobenzyl moiety makes it an attractive building block for creating advanced, photoresponsive materials.

Photodegradable hydrogels are water-swollen polymer networks that can be broken down upon exposure to light. These materials are highly valuable in fields like tissue engineering and drug delivery, where on-demand degradation is required. nih.gov

Derivatives of this compound can be designed as cross-linkers for these hydrogels. Typically, the benzyl (B1604629) alcohol would be functionalized at both ends with polymerizable groups, such as acrylates or methacrylates. This difunctional monomer can then be co-polymerized with a hydrophilic monomer (e.g., polyethylene (B3416737) glycol acrylate) to form a cross-linked network. The ortho-nitrobenzyl linkage within the cross-linker acts as a predetermined breaking point. When the hydrogel is irradiated with UV light of an appropriate wavelength, the photochemical cleavage mechanism is triggered, breaking the cross-links and causing the hydrogel to dissolve or degrade. nih.gov This allows for the controlled release of encapsulated cells or therapeutic agents.

Incorporating photolabile groups into the side chains of copolymers allows for the creation of materials whose properties, such as solubility or self-assembly behavior, can be altered with light.

A monomer containing the 3-fluoro-4-methoxy-5-nitrobenzyl group can be synthesized, for example, by esterification of the alcohol with acryloyl chloride. This monomer can then be copolymerized with other monomers, such as styrene (B11656) or methyl methacrylate, using standard polymerization techniques like radical polymerization. researchgate.net The resulting copolymer will have pendant side chains containing the photolabile nitrobenzyl ester.

Irradiation of the copolymer triggers the cleavage of the ester linkage, releasing the caged molecule and leaving a carboxylic acid group on the polymer backbone. This transformation from a relatively nonpolar ester to a polar carboxylic acid can dramatically change the properties of the polymer, for instance, making a hydrophobic polymer soluble in aqueous base. This principle is utilized in the development of photoresists and other smart materials. wikipedia.org

The ability to photochemically alter surface chemistry is crucial for applications in microfabrication, biosensors, and cell patterning. Self-assembled monolayers (SAMs) are ordered molecular layers formed on a substrate surface, and incorporating photolabile units allows for their spatial control.

Derivatives of this compound can be synthesized with a surface-active group at one end (e.g., a thiol for gold surfaces or a silane (B1218182) for silica (B1680970) surfaces). These molecules can form a dense monolayer on the substrate. The other end of the molecule, pointing away from the surface, can be terminated with a specific chemical group that is "caged" by the nitrobenzyl moiety. By exposing specific regions of the surface to light through a photomask, the caging group is cleaved only in the irradiated areas. This selectively exposes a new functional group, creating a chemical pattern on the surface that can be used to direct the attachment of other molecules or cells.

Spectroscopic Characterization and Computational Studies

Advanced Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental to determining the precise structure and bonding within a molecule. For a novel or uncharacterized compound like 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol, a combination of methods would be required for full structural elucidation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

High-resolution NMR spectroscopy, including ¹H NMR and ¹³C NMR, would be the primary tool for establishing the connectivity of atoms in this compound.

¹H NMR: This technique would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (providing information about adjacent protons). For this specific molecule, one would expect to see distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons of the benzyl (B1604629) group, the hydroxyl (-OH) proton, and the methoxy (B1213986) (-OCH₃) protons. The fluorine atom would introduce further complexity through ¹H-¹⁹F coupling, which would be observable in the aromatic proton signals.

¹³C NMR: This would show the number of unique carbon environments. The chemical shifts would help identify the carbons of the aromatic ring, the benzylic carbon, and the methoxy carbon. Carbon-fluorine coupling (¹³C-¹⁹F) would also be a key feature in identifying the carbon atoms near the fluorine substituent.

Without experimental data, a table of chemical shifts cannot be provided.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the C-H stretches of the aromatic ring and methoxy group, the asymmetric and symmetric stretches of the nitro (NO₂) group, the C-O stretch of the alcohol and the ether, and the C-F stretch.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the vibrations of the aromatic ring and the nitro group.

A table of characteristic vibrational frequencies remains speculative without experimental spectra.

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of this compound, which allows for the confirmation of its elemental composition. The fragmentation pattern observed in the mass spectrum would offer further structural clues, as the molecule would break apart in a predictable manner upon ionization. This would help to confirm the presence of the benzyl alcohol, methoxy, fluoro, and nitro groups.

Computational Chemistry and Theoretical Investigations

In the absence of experimental data, computational methods serve as powerful tools to predict the properties of molecules.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method to predict the electronic structure and geometry of molecules. A DFT study of this compound would involve optimizing the molecular geometry to find its most stable three-dimensional conformation. From this optimized geometry, various electronic properties such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map could be calculated. These calculations would provide insights into the molecule's reactivity and intermolecular interactions. Furthermore, theoretical vibrational frequencies can be calculated using DFT and are often used to aid in the assignment of experimental FT-IR and Raman spectra.

Ab Initio Methods for Quantum Mechanical Calculations

Ab initio methods are quantum mechanical calculations that are based on first principles, without the use of empirical parameters. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) could be used to obtain highly accurate predictions of the molecular structure and energy of this compound. These methods can be particularly useful for benchmarking the results obtained from DFT calculations.

Conformational Analysis and Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Effects)

The presence of a fluorine atom ortho to the benzyl alcohol moiety is expected to have a pronounced effect on the conformational equilibrium. Studies on ortho-fluorinated benzyl alcohols have shown that intramolecular hydrogen bonding between the hydroxyl group and the fluorine atom (OH···F) can be a significant stabilizing interaction. semanticscholar.orglongdom.org This interaction would favor conformations where the hydroxyl group is oriented towards the fluorine atom.

Secondary intramolecular interactions, such as C-H···O and C-H···F contacts, are also likely to contribute to the stability of certain conformations. longdom.org For instance, a weak hydrogen bond between a C-H bond of the methoxy group and the oxygen of the nitro group, or between a C-H bond of the benzyl group and the fluorine atom, could further stabilize specific spatial arrangements.

The steric hindrance between the substituents will also play a crucial role in determining the accessible conformations. The size of the methoxy and nitro groups will likely disfavor conformations where they are in close proximity to the hydroxymethyl group, leading to a preference for staggered arrangements. The interplay between the attractive hydrogen bonding and repulsive steric interactions is a key factor in defining the potential energy surface of the molecule.

Table 1: Predicted Dominant Intramolecular Interactions and Their Conformational Implications for this compound

| Interacting Groups | Type of Interaction | Predicted Conformational Outcome |

| OH and F | Intramolecular Hydrogen Bond (OH···F) | Favors conformations with the hydroxyl group proximal to the fluorine atom. |

| CH₂OH and Methoxy Group | Steric Repulsion | Disfavors planar conformations where these groups are eclipsed. |

| CH₂OH and Nitro Group | Steric Repulsion & Dipole-Dipole | Influences the rotational barrier of the hydroxymethyl group. |

| Methoxy and Nitro Group | Dipole-Dipole & van der Waals | Affects the preferred orientation of the methoxy group relative to the nitro group. |

Molecular Dynamics Simulations for Dynamic Behavior

To date, specific molecular dynamics (MD) simulations for this compound have not been reported in the scientific literature. However, the principles of MD simulations for substituted aromatic compounds can be used to predict the expected dynamic behavior of this molecule. aip.org

MD simulations would provide a detailed picture of the conformational dynamics in solution or other environments. Such simulations could reveal the time scales of conformational transitions, such as the rotation of the hydroxymethyl group and the methoxy group. The flexibility of the molecule is a key aspect of its dynamic behavior, and MD simulations can quantify this by analyzing the fluctuations of dihedral angles and interatomic distances over time.

A hypothetical MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) would likely show frequent transitions between different rotameric states of the hydroxymethyl and methoxy groups. The stability of the intramolecular OH···F hydrogen bond could be assessed by monitoring the distance and angle between the involved atoms throughout the simulation. The simulation would also capture the dynamic nature of other weaker interactions, such as C-H···O and C-H···F contacts, which may form and break on a picosecond timescale.

Furthermore, MD simulations could elucidate the role of the solvent in modulating the conformational preferences. Solvent molecules can form intermolecular hydrogen bonds with the hydroxyl, methoxy, and nitro groups, potentially competing with and weakening the intramolecular interactions. The explicit inclusion of solvent in the simulation is therefore crucial for obtaining a realistic representation of the molecule's dynamic behavior in solution.

The results of such simulations could be summarized in terms of population analysis of different conformational states and the free energy barriers separating them. This would provide a quantitative understanding of the conformational landscape that is averaged over time, complementing the static picture obtained from quantum chemical calculations on isolated molecules.

Table 2: Predicted Dynamic Events for this compound from Hypothetical Molecular Dynamics Simulations

| Dynamic Event | Description | Predicted Timescale |

| Hydroxymethyl Group Rotation | Rotation around the C(aryl)-C(alkyl) bond, leading to different orientations of the -CH₂OH group relative to the ring. | Picoseconds to Nanoseconds |

| Hydroxyl Group Rotation | Rotation of the O-H bond, affecting the intramolecular hydrogen bonding with the fluorine atom. | Picoseconds |

| Methoxy Group Rotation | Rotation of the methyl group of the methoxy substituent. | Picoseconds |

| Solvent Shell Reorganization | Exchange of solvent molecules in the first solvation shell around the polar functional groups. | Picoseconds |

Emerging Research Frontiers and Future Outlook

Development of Novel Synthetic Methodologies

The synthesis of 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol presents an opportunity for the application of modern synthetic techniques that could offer significant advantages over traditional batch processing.

Flow Chemistry and Continuous Processing Approaches

The inherent risks associated with nitration and the handling of nitro-aromatic compounds make this compound an ideal candidate for synthesis using flow chemistry. This approach, which involves the continuous pumping of reagents through a network of tubes and reactors, offers enhanced safety through smaller reaction volumes and superior heat transfer. A potential continuous-flow process could involve the sequential nitration, fluorination, and methoxylation of a benzyl (B1604629) alcohol precursor, followed by a final reduction step if necessary. The precise control over reaction parameters such as temperature, pressure, and residence time could lead to higher yields and purity, minimizing the formation of regioisomeric byproducts.

| Parameter | Traditional Batch Synthesis (Hypothetical) | Flow Chemistry Approach (Projected) |

| Reaction Scale | Grams to Kilograms | Milligrams to Grams per hour |

| Safety | Higher risk due to large volumes of hazardous materials | Enhanced safety with smaller reaction volumes |

| Heat Transfer | Less efficient, potential for thermal runaway | Highly efficient, precise temperature control |

| Byproduct Formation | Potential for significant impurities | Minimized through optimized reaction conditions |

Biocatalytic Transformations

The use of enzymes in the synthesis of fine chemicals, known as biocatalysis, offers a green and highly selective alternative to conventional chemical methods. For this compound, specific enzymes could be employed for key synthetic steps. For instance, a nitroreductase could be used for the selective reduction of the nitro group to an amine, a crucial transformation for creating derivatives for pharmaceutical applications. Furthermore, oxidoreductases could be explored for the conversion of a corresponding toluene (B28343) derivative to the benzyl alcohol. The mild reaction conditions and high chemo-, regio-, and stereoselectivity of biocatalysis could provide access to novel derivatives that are challenging to produce through traditional synthesis.

Exploration of Novel Applications in Chemical Biology and Materials Science

The unique electronic and structural features of this compound make it a promising scaffold for the development of new tools in chemical biology and advanced materials.

Probes for Chemical Biology Research

The nitroaromatic group in this compound makes it a potential precursor for developing probes to study cellular processes. For example, it could be functionalized to create a "caged" compound, where a biologically active molecule is rendered inert until the nitro group is photolytically cleaved with a burst of light. This would allow for the precise spatial and temporal control of drug release within a biological system. Additionally, the fluorine atom can serve as a useful spectroscopic tag for 19F NMR studies, enabling the non-invasive monitoring of the probe's interaction with biomolecules.

Advanced Photoresponsive Materials

Nitrobenzyl compounds are well-known for their photochromic and photoreactive properties. This opens the door for the incorporation of this compound into polymers to create advanced photoresponsive materials. Upon irradiation with UV light, the nitrobenzyl group can undergo a rearrangement to release the alcohol and form a nitrosobenzaldehyde. This photorelease capability could be harnessed in the development of light-degradable polymers, photoresists for microfabrication, or drug delivery systems where the therapeutic agent is released upon light activation.

| Potential Application | Triggering Mechanism | Resulting Function |

| Caged Compounds | UV Light | Spatiotemporal release of bioactive molecules |

| 19F NMR Probes | Magnetic Field | Monitoring of biomolecular interactions |

| Photoresponsive Polymers | UV Light | Controlled degradation or drug release |

Structure-Reactivity Relationship Studies for Predictive Synthesis

A systematic investigation into the structure-reactivity relationships of this compound and its derivatives is crucial for predicting their chemical behavior and designing efficient synthetic routes. By methodically altering the substituents on the aromatic ring and studying the impact on reaction rates and product distributions, a comprehensive dataset can be compiled. This data can then be used to develop computational models that can predict the outcomes of new reactions, thereby accelerating the discovery of novel compounds and materials. Key areas of study would include the electronic effects of the fluoro, methoxy (B1213986), and nitro groups on the reactivity of the benzylic alcohol and the aromatic ring itself.

| Chemical Moiety | Electronic Effect | Predicted Impact on Reactivity |

| Nitro Group | Strong electron-withdrawing | Deactivation of the aromatic ring towards electrophilic substitution |

| Fluoro Group | Inductively electron-withdrawing, mesomerically electron-donating | Complex influence on regioselectivity of reactions |

| Methoxy Group | Strong electron-donating | Activation of the aromatic ring towards electrophilic substitution |

| Benzyl Alcohol | Can be oxidized or substituted | Key handle for further functionalization |

Sustainable Chemical Practices in Manufacturing and Application

The growing emphasis on green chemistry is driving a paradigm shift in the synthesis and application of specialty chemicals, including this compound. The focus is on developing processes that are not only efficient but also environmentally benign, minimizing waste, reducing energy consumption, and utilizing renewable resources. This section explores the emerging frontiers in sustainable chemical practices relevant to the lifecycle of this compound.

Green Manufacturing Processes

The traditional synthesis of complex aromatic compounds often involves multi-step processes with significant environmental footprints. The principles of green chemistry offer a roadmap for reimagining these synthetic routes to be more sustainable.

Renewable Feedstocks: The manufacturing of aromatic compounds has historically relied on fossil fuels. rsc.org A significant area of research is the production of aromatic chemicals from renewable biomass. rsc.org Lignin (B12514952), a major component of plant biomass and a waste product of the paper industry, is a rich source of methoxylated phenylpropanoid units, making it a promising renewable feedstock for aromatic compounds. nih.gov The development of efficient lignin depolymerization techniques could provide a sustainable pathway to the core aromatic structure of this compound.

Biocatalysis: Enzymes are highly specific and efficient catalysts that operate under mild conditions, offering a green alternative to conventional chemical catalysts. epa.gov In the context of fluorinated compounds, the use of biocatalysts is a burgeoning field. researchgate.net While the direct enzymatic fluorination of an aromatic ring is challenging, enzymes like cytochrome P450s have been engineered to catalyze a variety of reactions, including hydroxylation and nitration on fluorinated substrates. asm.org Furthermore, biocatalytic reduction methods using ene reductases are being explored for the synthesis of chiral fluoroalkanes, showcasing the potential for enzymatic processes in creating complex fluorinated molecules. researchgate.net

Sustainable Solvents and Catalysts: The choice of solvent is critical to the environmental impact of a chemical process. A move away from hazardous organic solvents towards greener alternatives like water, supercritical fluids, or bio-derived solvents is a key aspect of sustainable synthesis. mdpi.com For reactions involving benzyl alcohols, research has demonstrated eco-friendly etherification using recyclable solvents like propylene (B89431) carbonate and iron-based catalysts. researchgate.netwikipedia.org Additionally, solvent-free oxidation of benzyl alcohol derivatives, using supported metal catalysts and molecular oxygen as a green oxidant, further exemplifies the trend towards minimizing solvent waste. elchemy.com

Process Intensification: Shifting from traditional batch manufacturing to continuous flow chemistry represents a significant step in process intensification. mdpi.com Continuous flow processes can offer better control over reaction parameters, leading to higher yields, improved safety, and reduced energy consumption and waste generation. mdpi.com Microwave-assisted synthesis is another technique that can accelerate reaction times and reduce energy requirements. mdpi.com

To quantify the "greenness" of a manufacturing process, several metrics are employed. A comparative analysis of a hypothetical traditional route versus a potential greener route for a substituted benzyl alcohol highlights the potential improvements.

| Metric | Hypothetical Traditional Route | Potential Greener Route | Description |

|---|---|---|---|

| Atom Economy | Low (<50%) | High (>80%) | Measures the efficiency of a reaction in converting reactant atoms to product atoms. researchgate.net |

| Environmental Factor (E-Factor) | High (>50) | Low (<10) | Represents the mass of waste produced per unit of product. A lower value is better. wikipedia.org |

| Process Mass Intensity (PMI) | High (>100 kg/kg) | Low (<25 kg/kg) | The total mass of materials used (water, solvents, reagents) to produce a kilogram of product. mdpi.com |

| Solvent/Catalyst | Halogenated solvents, stoichiometric reagents | Water or recyclable solvent, catalytic (bio)catalyst | Highlights the shift towards more benign and efficient reaction components. mdpi.com |

Sustainable Applications and End-of-Life Considerations

The sustainability of a chemical compound also depends on its application and its fate in the environment after use.

Designing for Degradation: Nitroaromatic compounds are known for their potential environmental persistence and toxicity. nih.gov However, various microorganisms have evolved pathways to biodegrade these compounds, often by first reducing the nitro group to an amine. nih.govnih.gov The presence of a fluorine atom on the aromatic ring can increase the recalcitrance of a compound to degradation. Therefore, a key aspect of sustainable application is designing molecules that can be broken down into benign substances after their intended use. Research into the microbial degradation of fluorinated and nitrated aromatic compounds is crucial for assessing the environmental impact of this compound and its derivatives. nih.gov

Photolabile Protecting Groups: Nitrobenzyl derivatives are frequently used as photolabile protecting groups in chemical synthesis and biology, where light is used to release a protected molecule. nih.govacs.org From a sustainability perspective, this application requires evaluating the energy efficiency of the photoreaction (quantum yield) and the environmental impact of the photolytic byproducts, typically an o-nitrosobenzaldehyde derivative. nih.govacs.org Developing photolabile protecting groups that are sensitive to longer, less energy-intensive wavelengths (e.g., visible light) and that release non-toxic byproducts is an active area of research. wikipedia.org

Life Cycle Assessment (LCA): A comprehensive evaluation of the environmental impact of this compound requires a full Life Cycle Assessment (LCA). ethz.ch An LCA provides a cradle-to-grave analysis, quantifying the environmental burdens associated with all stages of the product's life, from raw material extraction and manufacturing to its application, and final disposal or degradation. epa.govethz.ch While detailed LCAs for specific fine chemicals are complex and not always publicly available, they are essential tools for identifying hotspots of environmental impact and guiding the development of more sustainable alternatives. ethz.chresearchgate.net

Q & A

What are the optimal synthetic routes for preparing 3-fluoro-4-methoxy-5-nitrobenzyl alcohol, and how can regioselectivity challenges be addressed?

Methodological Answer:

A stepwise approach involves sequential functionalization of the benzyl alcohol scaffold. For example:

Methoxy introduction : Use nucleophilic aromatic substitution (SNAr) with methoxide on a fluorinated precursor (e.g., 3-fluoro-5-nitrobenzyl bromide) under anhydrous conditions .

Nitration : Employ mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize over-nitration. The fluorine atom’s meta-directing effect favors nitration at the 5-position .

Reduction : Catalytic hydrogenation (Pd/C, H₂) or NaBH₄ reduction of a nitrobenzaldehyde intermediate.

Regioselectivity Challenges : Computational DFT analysis can predict electronic effects of substituents (e.g., methoxy’s ortho/para-directing vs. fluorine’s meta-directing) to optimize reaction conditions .

How can purity and structural integrity be validated for this compound?

Methodological Answer:

- HPLC : Use a C18 column (e.g., Purospher®STAR) with UV detection at 254 nm. Compare retention times against deuterated analogs (e.g., nitrobenzyl-d6 alcohol) to confirm absence of isotopic impurities .

- NMR : Assign peaks using ¹H/¹³C and 2D experiments (HSQC, HMBC). For example, the benzylic -CH₂OH group shows δ 4.6–5.0 ppm (¹H) and δ 60–65 ppm (¹³C). Fluorine coupling (J ~10 Hz) in ¹H NMR confirms substitution patterns .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (calc. for C₈H₇FNO₄: 216.04 g/mol) and detects trace byproducts .

How can conflicting spectral data (e.g., unexpected NMR splitting patterns) be resolved?

Methodological Answer:

Solvent Effects : Test in deuterated DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding interactions that may alter splitting .

Dynamic Effects : Variable-temperature NMR (e.g., 25°C to −40°C) can reveal conformational exchange broadening.

Computational Validation : Compare experimental ¹H/¹³C shifts with DFT-predicted values (e.g., using Gaussian or ORCA) .

Cross-Technique Correlation : Validate via FTIR (C-O stretch ~1050 cm⁻¹) and X-ray crystallography if crystalline .

What strategies mitigate decomposition during storage or reactions?

Methodological Answer:

- Storage : Store under inert gas (Ar) at −20°C in amber vials to prevent photodegradation of the nitro group.

- Reaction Stability : Avoid prolonged heating (>80°C) in acidic conditions, which may hydrolyze the methoxy group. Use stabilizing agents like BHT (butylated hydroxytoluene) in radical-prone reactions .

- Accelerated Stability Studies : Monitor degradation via HPLC under stress conditions (40°C/75% RH for 4 weeks) to identify degradation products .

How can computational tools predict reactivity in further functionalization (e.g., Suzuki coupling)?

Methodological Answer:

- DFT Calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites. The nitro group’s electron-withdrawing effect may deactivate the ring, favoring coupling at the methoxy-adjacent position .

- Molecular Docking : Simulate interactions with catalytic systems (e.g., Pd(PPh₃)₄) to predict regioselectivity in cross-coupling reactions .

What analytical methods distinguish positional isomers (e.g., 3-fluoro vs. 4-fluoro derivatives)?

Methodological Answer:

- NOESY NMR : Correlate spatial proximity of substituents (e.g., methoxy and fluorine in 3- vs. 4-position).

- GC-MS Fragmentation : Monitor unique fragment ions (e.g., m/z 152 for loss of -CH₂OH in 3-fluoro derivatives vs. m/z 138 in 4-fluoro) .

- IR Spectroscopy : Compare C-F stretching frequencies (1120–1250 cm⁻¹), which vary with substitution patterns .

How to optimize reaction yields in multi-step syntheses involving this compound?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial design to test variables (temperature, catalyst loading, solvent polarity). For example, DMF enhances solubility in SNAr reactions .

- In Situ Monitoring : Employ ReactIR to track intermediate formation (e.g., nitro group reduction to amine).

- Workflow Automation : Microfluidic reactors improve mixing and heat transfer in exothermic nitration steps .

What are the implications of fluorine substitution on photophysical properties?

Methodological Answer:

- UV-Vis Spectroscopy : Fluorine’s electronegativity red-shifts absorption maxima (λmax) due to increased conjugation. Compare with non-fluorinated analogs (e.g., 4-methoxy-5-nitrobenzyl alcohol) .

- Fluorescence Quenching : Nitro groups typically quench emission, but fluorine’s inductive effect may partially counteract this .

How to address solubility limitations in aqueous reaction systems?

Methodological Answer:

- Co-Solvent Systems : Use DMSO:Water (1:4) or THF:Water (3:1) to enhance solubility without compromising nitro group stability.

- Surfactant-Assisted Reactions : Triton X-100 or CTAB micelles can solubilize the compound in water for green chemistry applications .

What safety protocols are critical for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact with nitro-containing compounds.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., nitrobenzene derivatives) .

- Spill Management : Neutralize with 10% NaHCO₃ and adsorb with vermiculite.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.